3,3-dimethylbut-1-yne;gold(1+)
Description
Historical Development of Homogeneous Gold Catalysis in Organic Synthesis
For much of chemical history, gold was prized for its lack of reactivity. This perception began to shift significantly in the latter half of the 20th century. A pivotal moment arrived in 1986 when Ito and Hayashi reported the first use of gold(I) in a homogeneous catalytic reaction. acs.org However, it was the work of Teles and Tanaka more than a decade later that truly unveiled the synthetic potential of gold(I) by demonstrating its ability to activate alkynes for the addition of alcohols and water. acs.org
Since these pioneering discoveries at the turn of the 21st century, the field has experienced exponential growth. acs.org Initially, simple gold salts like gold(III) chloride were used, but research quickly evolved to focus on well-defined gold(I) complexes. arabjchem.org These complexes, typically featuring a single ligand (L) such as a phosphine (B1218219) or an N-heterocyclic carbene (NHC), are often used as stable precatalysts in the form [LAuCl]. Activation is commonly achieved by abstracting the chloride anion with a silver salt, generating a highly electrophilic cationic gold(I) species, [LAu]⁺, which is the active catalyst. arabjchem.org The development of bulky phosphine and NHC ligands has been crucial, allowing for fine-tuning of the catalyst's steric and electronic properties and enhancing its stability and selectivity. acs.orgmdpi.com This has led to a surge in the development of new synthetic methods, including carbon-carbon and carbon-heteroatom bond-forming reactions, cycloisomerizations, and rearrangements under remarkably mild conditions. nih.govacs.org
Fundamental Role of Gold(I) Complexes in π-System Activation
The remarkable catalytic activity of gold(I) complexes stems from their powerful and selective activation of π-systems, particularly alkynes, allenes, and alkenes. nih.govacs.org This ability is attributed to significant relativistic effects, which cause a contraction of the 6s orbital and an expansion of the 5d orbitals of gold. acs.orgnih.gov This phenomenon enhances the Lewis acidity of the cationic gold(I) center, making it highly "carbophilic" or "π-acidic." nih.gov
When a cationic gold(I) catalyst, [LAu]⁺, interacts with an alkyne like 3,3-dimethylbut-1-yne, it forms a π-complex. In this complex, the electron-rich triple bond of the alkyne donates electron density to the empty 6s orbital of the gold(I) center. This coordination polarizes the alkyne, withdrawing electron density from the carbon-carbon triple bond and rendering it highly susceptible to nucleophilic attack. acs.orgnih.gov
Unlike other metals that are highly oxophilic (having a strong affinity for oxygen), gold(I) complexes exhibit low oxophilicity. acs.orgnih.gov This property is a significant advantage, as it allows gold catalysts to tolerate a wide range of oxygen-containing functional groups and to be used in the presence of water or alcohols, which can act as nucleophiles without deactivating the catalyst. acs.orgnih.gov
The steric and electronic properties of the ancillary ligand (L) on the gold(I) center play a critical role in modulating the catalyst's reactivity. acs.org Bulky ligands can influence the selectivity of reactions and can be essential for achieving high yields, particularly in intermolecular processes. mdpi.comorganic-chemistry.org For instance, sterically demanding catalysts are often required to selectively activate terminal alkynes in the presence of other potential coordinating species like alkenes. organic-chemistry.org The choice of the counteranion associated with the cationic gold complex also has a significant impact on catalytic efficiency, with weakly coordinating anions like SbF₆⁻ or BARF⁻ often leading to higher reactivity by minimizing the formation of unproductive catalyst aggregates. nih.gov
The activation of sterically hindered alkynes, such as 3,3-dimethylbut-1-yne (tert-butylacetylene), presents a specific challenge where the bulky tert-butyl group can impede coordination to the metal center. However, the electronic push of the alkyl group can also make the alkyne more nucleophilic. mdpi.com Gold(I) catalysis has proven effective in overcoming these steric challenges, enabling a variety of transformations.
Table 1: Research Findings on Gold(I)-Catalyzed Reactions of 3,3-dimethylbut-1-yne
| Reaction Type | Gold(I) Catalyst System | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Hydroamination | Cationic Au(I) complex with a cyclic (alkyl)(amino)carbene (CAAC) ligand | 3,3-dimethylbut-1-yne, various amines | Efficient homo-coupling of the alkyne was achieved in the presence of specific amines. For the hydroamination with 2,4,6-trimethylaniline, a mixture of Markovnikov and anti-Markovnikov products was obtained in 81% yield. | nih.gov |
| [2+2] Cycloaddition | Cationic Au(I) complexes with sterically hindered phosphine ligands | 3,3-dimethylbut-1-yne, various alkenes | The use of bulky gold(I) catalysts enabled the regioselective intermolecular reaction to form cyclobutenes, which are valuable synthetic intermediates. The steric bulk of the catalyst was crucial for success. | organic-chemistry.org |
| Carboxylation | NHC-Silver(I) complexes (comparative context for alkyne activation) | 3,3-dimethylbut-1-yne, CO₂ | Alkylacetylenes like 3,3-dimethylbut-1-yne showed high reactivity, achieving over 90% conversion. This highlights the high coordinating ability of electron-donating alkylacetylenes to coinage metals. | mdpi.com |
| Allenyne Cyclization | BrettPhosAuNTf₂ | Allenynes with a tert-butyl group on the alkyne terminus | The bulkiness of the tert-butyl group on the alkyne was found to play an important role in the reaction pathway, influencing the preferential activation of the allene (B1206475) over the alkyne by the gold catalyst. | kyoto-u.ac.jp |
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Synonym(s) | Role/Context |
|---|---|---|
| 3,3-dimethylbut-1-yne | tert-Butylacetylene | Primary subject alkyne |
| Gold(I) Chloride | - | Common gold(I) precatalyst |
| Gold(III) Chloride | - | Early gold catalyst |
| Silver Hexafluoroantimonate | AgSbF₆ | Chloride abstractor/activator |
| Triphenylphosphine | PPh₃ | Ancillary ligand for gold(I) |
| N-Heterocyclic Carbene | NHC | Class of ancillary ligands for gold(I) |
| BrettPhos | - | A bulky phosphine ligand |
| Cyclic (alkyl)(amino)carbene | CAAC | A specific type of NHC ligand |
| 2,4,6-trimethylaniline | Mesidine | Nucleophile in hydroamination |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
105309-89-5 |
|---|---|
Molecular Formula |
C6H9Au |
Molecular Weight |
278.10 g/mol |
IUPAC Name |
3,3-dimethylbut-1-yne;gold(1+) |
InChI |
InChI=1S/C6H9.Au/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 |
InChI Key |
IBCPWMKEKMKVHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#[C-].[Au+] |
Origin of Product |
United States |
Synthesis and Advanced Characterization of Gold I 3,3 Dimethylbut 1 Yne Complexes
Synthetic Methodologies for Gold(I) Alkyne and Acetylide Complexes
The synthesis of gold(I) complexes with 3,3-dimethylbut-1-yne can be broadly categorized into two main approaches: ligand-exchange for cationic π-alkyne complexes and deprotonation for neutral acetylide complexes.
Ligand-Exchange Approaches for Cationic Gold(I) π-Alkyne Complexes
Cationic gold(I) π-alkyne complexes are typically synthesized through a ligand-exchange strategy. This method involves the reaction of a stable gold(I) precursor, often a chloride complex like (L)AuCl where L is a stabilizing ligand such as a phosphine (B1218219) or an N-heterocyclic carbene (NHC), with a silver salt containing a non-coordinating anion (e.g., AgSbF₆ or AgBF₄) in the presence of the alkyne. nih.gov The silver salt serves to abstract the chloride anion, generating a highly electrophilic cationic gold(I) species, [(L)Au]⁺, which is then trapped by the alkyne. nih.govacs.orgnih.gov
The general reaction can be represented as: (L)AuCl + AgX + R-C≡CH → [(L)Au(η²-HC≡C-R)]⁺[X]⁻ + AgCl(s) (where L = Phosphine, NHC; X = SbF₆, BF₄; R = tert-butyl)
This method has been successfully employed to generate a variety of cationic gold(I) π-alkyne complexes. nih.gov The choice of the ancillary ligand (L) and the counter-anion (X⁻) can significantly influence the stability and reactivity of the resulting complex. Sterically demanding ligands like P(t-Bu)₂(o-biphenyl) or IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are often used to stabilize the electron-deficient gold(I) center and prevent undesired side reactions. nih.govacs.org The resulting complexes are often isolated as air- and thermally-stable white solids. nih.gov
Deprotonation Routes to Gold(I) Acetylides
Gold(I) acetylides are formed by the deprotonation of the terminal alkyne, 3,3-dimethylbut-1-yne, followed by reaction with a gold(I) source. The acidic proton of the terminal alkyne (pKa ≈ 25) can be removed by a suitable base. Common synthetic routes include:
Reaction with a Strong Base: The alkyne is first treated with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form the corresponding lithium acetylide. This is then reacted with a gold(I) halide complex, such as (L)AuCl, in a salt metathesis reaction. kit.eduacs.org R-C≡CH + n-BuLi → R-C≡CLi + BuH R-C≡CLi + (L)AuCl → (L)Au-C≡C-R + LiCl
Reaction with a Weak Base: In some cases, particularly with NHC-gold(I) precursors, a weaker base like potassium carbonate (K₂CO₃) can be sufficient to facilitate the deprotonation in a concerted metallation-deprotonation mechanism. researchgate.net This method offers a milder alternative to the use of organolithium reagents.
Direct Reaction with Gold(I) Precursors: Gold(I) acetylide polymers, [AuC≡CR]n, can be synthesized by reacting the alkyne with a suitable gold(I) source. researchgate.netcdnsciencepub.com These polymers can then serve as starting materials for the synthesis of monomeric acetylide complexes by reaction with ancillary ligands like phosphines. cdnsciencepub.com For example, the reaction of [AuC≡C-t-Bu]n with bis(diphenylphosphino)methane (B1329430) (dppm) yields the dinuclear complex [Au₂(μ-dppm)(C≡C-t-Bu)₂]. cdnsciencepub.com
These synthetic strategies provide access to a wide range of gold(I) acetylide complexes featuring the 3,3-dimethylbut-1-yn-1-ide ligand.
Advanced Spectroscopic and Structural Elucidation Techniques
A comprehensive understanding of these gold complexes requires a combination of spectroscopic and diffraction methods to probe their structures in both the solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis
NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of gold(I) alkyne and acetylide complexes in solution. researchgate.net ¹H, ¹³C, and ³¹P NMR are commonly employed. rsc.orgmdpi.com
For cationic π-alkyne complexes , coordination of the alkyne to the gold(I) center results in characteristic changes in the NMR spectra. uea.ac.uk
¹H NMR: The acetylenic proton signal is shifted downfield upon coordination to the gold center.
¹³C NMR: The signals for the alkyne carbons (C≡C) also shift upon coordination. The magnitude of this shift (ΔδC) provides insight into the strength of the gold-alkyne interaction. For instance, in gold(III) π-alkyne complexes, coordination of tert-butyl(methyl)acetylene resulted in shifts of ΔδC = 11.9 ppm and 9.4 ppm for the two alkyne carbons. uea.ac.uk While these are Au(III) complexes, similar trends are observed for Au(I).
For gold(I) acetylide complexes , the disappearance of the acetylenic proton signal in ¹H NMR confirms the formation of the Au-C σ-bond.
¹³C NMR: The acetylide carbon signals appear in a characteristic region. For example, in a digold complex containing a tert-butylacetylide ligand, the Au-C≡C-tBu signals were observed in the ¹³C NMR spectrum.
³¹P NMR: For complexes containing phosphine ligands, ³¹P NMR is crucial. The chemical shift of the phosphorus nucleus changes upon coordination to gold and can provide information about the electronic environment of the metal center. rsc.org
Diffusion-ordered NMR spectroscopy (DOSY) can also be used to determine the size of the complexes in solution and to study ion pairing and aggregation phenomena, which are particularly relevant for cationic species in catalytic systems. mdpi.comsci-hub.se
Table 1: Representative NMR Data for Gold(I) Complexes
| Complex Type | Nucleus | Key Observation | Reference |
|---|---|---|---|
| Cationic π-Alkyne | ¹H, ¹³C | Downfield shift of alkyne proton and carbon signals upon coordination. | uea.ac.uk |
| Acetylide | ¹H | Disappearance of the terminal ≡C-H proton signal. | acs.org |
| Phosphine-containing | ³¹P | Shift in phosphorus signal indicates coordination to gold. | rsc.org |
| Cationic Complexes | DOSY | Provides information on ion pairing and aggregation in solution. | mdpi.com |
X-ray Diffraction Analysis for Solid-State Structures
Single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. iastate.eduuni-saarland.deuclouvain.be
For cationic gold(I) π-alkyne complexes , X-ray structures confirm the η²-coordination of the alkyne to a linearly coordinated gold(I) center. The Au-C bond distances to the two alkyne carbons are typically similar, and the C≡C bond is slightly elongated compared to the free alkyne, consistent with π-backbonding from the metal to the alkyne π* orbitals.
For gold(I) acetylide complexes , diffraction studies confirm the linear C-Au-L geometry that is characteristic of gold(I) compounds. The Au-C(acetylide) bond is a strong σ-bond with typical bond lengths in the range of 1.97-1.99 Å. researchgate.net For example, the crystal structure of {PPN[(N≡C-Au-C≡C-tBu)]·H₂O} (PPN = bis(triphenylphosphane)iminium) showed a linearly coordinated gold(I) atom. researchgate.net Similarly, the structure of [Au₂(μ-dppm)(C≡C-t-Bu)₂] revealed a U-shaped complex with a relatively short intramolecular Au···Au distance, suggesting a weak gold-gold interaction. cdnsciencepub.com
Table 2: Selected X-ray Diffraction Data for Gold(I) Acetylide Complexes
| Complex | Key Structural Feature | Bond Length (Å) | Bond Angle (°) | Reference |
|---|---|---|---|---|
| {PPN[(N≡C-Au-C≡C-tBu)]·H₂O} | Linear Au(I) coordination | Au-C(acetylide) ≈ 1.97-1.99 | C-Au-C ≈ 180 | researchgate.net |
| [Au₂(μ-dppm)(C≡C-tBu)₂] | Dinuclear structure with Au···Au interaction | Au···Au = 3.083(2) - 3.167(2) | - | cdnsciencepub.com |
Mass Spectrometry and Electrospray Ionization (ESI) Studies
Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and composition of these gold complexes. researchgate.net Electrospray ionization (ESI) is a particularly valuable "soft" ionization technique that allows for the analysis of intact molecular ions, including charged cationic complexes and non-covalent assemblies, with minimal fragmentation. wikipedia.orglibretexts.org
ESI-MS is routinely used to:
Confirm Molecular Weight: The detection of the molecular ion peak [M]⁺ or pseudo-molecular ion peaks like [M+H]⁺ or [M+Na]⁺ confirms the successful synthesis of the target complex. For cationic complexes, the intact cation is directly observed.
Verify Stoichiometry: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the complex. kit.edu
Study Solution Species: ESI-MS can provide a snapshot of the species present in solution, helping to identify intermediates or decomposition products. mdpi.com It is a powerful tool for studying the interactions of metal complexes with other molecules in solution. researchgate.netnih.gov
For example, the characterization of various gold(I) acetylide complexes has been supported by HR-ESI mass spectrometry to confirm their proposed structures. kit.edu
Table of Compound Names
| Systematic Name | Common Name/Abbreviation |
| 3,3-dimethylbut-1-yne | tert-butylacetylene |
| (L)AuCl | Ligand-stabilized gold(I) chloride |
| AgSbF₆ | Silver hexafluoroantimonate |
| AgBF₄ | Silver tetrafluoroborate |
| [(L)Au(η²-HC≡C-R)]⁺[X]⁻ | Cationic gold(I) π-alkyne complex |
| P(t-Bu)₂(o-biphenyl) | JohnPhos |
| 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene | IPr |
| (L)Au-C≡C-R | Gold(I) acetylide complex |
| n-C₄H₉Li | n-butyllithium |
| K₂CO₃ | Potassium carbonate |
| [AuC≡CR]n | Gold(I) acetylide polymer |
| Ph₂PCH₂PPh₂ | bis(diphenylphosphino)methane (dppm) |
| [Au₂(μ-dppm)(C≡C-t-Bu)₂] | Di(μ-bis(diphenylphosphino)methane)bis(tert-butylacetylide)digold(I) |
| {PPN[(N≡C-Au-C≡C-tBu)]·H₂O} | Bis(triphenylphosphane)iminium (cyano)(3,3-dimethylbut-1-yn-1-yl)aurate(I) monohydrate |
X-ray Absorption Fine Structure Spectroscopy (XAFS) for Oxidation State and Bonding
X-ray Absorption Fine Structure (XAFS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of an absorbing atom. For gold complexes, XAFS measurements at the Au L-edges provide critical insights into the oxidation state, coordination environment, and bonding characteristics of the gold center. The XAFS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). iupac.org
The XANES region, which encompasses the absorption edge itself and extends to about 50 eV above it, is particularly sensitive to the oxidation state and coordination geometry of the gold atom. mdpi.com The energy of the Au LIII-edge absorption peak, often referred to as the "white line," is directly correlated with the effective charge on the gold atom. For a gold(I) center, the absorption edge is found at a higher energy than that of metallic gold (Au(0)) but at a lower energy than that of a gold(III) center. nih.gov This distinct energy shift allows for the unambiguous determination of the Au(I) oxidation state in complexes such as 3,3-dimethylbut-1-yne;gold(1+). For instance, studies have shown that the rising edge for Au(I) species is discernibly higher in energy than the 11919 eV position for Au(0), while Au(III) species exhibit an intense whiteline peak at even higher energies, such as 11921.5 eV. nih.govresearchgate.net
The EXAFS region, extending several hundred eV above the edge, contains oscillatory structures that arise from the scattering of the ejected photoelectron by neighboring atoms. acs.org Analysis of the EXAFS spectrum provides quantitative information about the local structure, including the identity and number of coordinating atoms (coordination number) and precise interatomic distances. rsc.orgnih.gov In the context of a gold(I)-alkyne complex, EXAFS analysis can determine the Au-C bond lengths of the coordinated π-system and the distances to any other ancillary ligands, confirming the expected linear or near-linear geometry typical for Au(I) complexes. acs.orgrsc.org This data is crucial for understanding the nature and strength of the gold-ligand bonds.
Table 1: Representative XAFS Data for Gold Species
| Species/Complex | Technique | Parameter | Value | Reference |
|---|---|---|---|---|
| Au(0) foil | XANES | Au LIII-edge Energy | 11919.0 eV | nih.gov |
| Generic Au(I) Complex | XANES | Au LIII-edge Energy | ~11920.7 eV | nih.gov |
| Generic Au(III) Complex | XANES | Au LIII-edge Energy | ~11921.5 eV | nih.gov |
| [Au(PPh3)(SCH2CO2H)] | EXAFS | Au-S Bond Length | 2.329(4) Å | rsc.org |
Infrared (IR) Spectroscopy for Ligand and π-System Vibrations
Infrared (IR) spectroscopy is an indispensable tool for characterizing gold(I)-alkyne complexes by probing their molecular vibrations. The coordination of the 3,3-dimethylbut-1-yne ligand to a gold(I) center induces significant and informative shifts in the vibrational frequencies of the alkyne's characteristic bonds, particularly the carbon-carbon triple bond (C≡C) and the terminal alkyne carbon-hydrogen bond (≡C-H).
In the free, uncoordinated 3,3-dimethylbut-1-yne molecule, the C≡C stretching vibration appears in the range of 2100-2140 cm⁻¹, while the ≡C-H stretch is observed around 3300 cm⁻¹. nih.govnih.gov Upon formation of a π-complex with gold(I), the electron density is donated from the alkyne's π-orbitals to the gold center, and simultaneously, electron density is back-donated from the gold d-orbitals into the alkyne's π* antibonding orbitals. nih.gov This π-backbonding interaction is dominant in gold complexes and leads to a weakening of the C≡C bond. nih.gov
This weakening of the triple bond is directly observable in the IR spectrum as a significant red-shift (a decrease in wavenumber) of the C≡C stretching frequency compared to the free ligand. The magnitude of this shift provides a spectroscopic measure of the extent of π-backbonding and the activation of the alkyne by the gold(I) center. acs.org For example, in a related complex, [Au(PPh₃)(2-pentyne)]⁺, the C≡C stretching frequency is observed at 2137 cm⁻¹, a notable red-shift from the free alkyne value, which confirms the strong interaction between the gold(I) cation and the alkyne. acs.orgru.nl A similar red-shift is expected for the ≡C-H stretching vibration, as seen in copper(I)-alkyne complexes where shifts of over 100 cm⁻¹ have been recorded. nih.gov
Table 2: Characteristic IR Vibrational Frequencies (cm⁻¹) for a Terminal Alkyne and its Gold(I) Complex
| Vibrational Mode | Free 3,3-dimethylbut-1-yne | Representative [Au(L)(alkyne)]+ Complex | Expected Shift | Reference |
|---|---|---|---|---|
| C≡C Stretch | ~2120 cm-1 | ~2137 cm-1 (for 2-pentyne (B165424) complex) | Red-shift | nih.govacs.orgru.nl |
Fundamental Principles of Gold I Mediated 3,3 Dimethylbut 1 Yne Activation
Electrophilic Activation of Alkynes by Gold(I) Centers
Gold(I) complexes are highly effective catalysts for the electrophilic activation of alkynes under homogeneous conditions. nih.govresearchgate.net This activation facilitates nucleophilic attack on the carbon-carbon triple bond, a critical step in the formation of new chemical bonds.
Carbophilic Acidity and π-Acidity of Cationic Gold(I)
Cationic gold(I) complexes exhibit a strong affinity for carbon-carbon multiple bonds, a property termed "carbophilic acidity" or "π-acidity". acs.orgunistra.fr This inherent Lewis acidity allows the gold(I) center to coordinate to the π-system of 3,3-dimethylbut-1-yne, effectively withdrawing electron density from the alkyne. This polarization of the C≡C bond renders it more susceptible to attack by a wide range of nucleophiles. nih.govresearchgate.net The high π-acidity of gold(I) is a key factor that distinguishes it from many other transition metals, enabling it to activate alkynes even in the presence of other functional groups. acs.org
Relativistic Effects and Their Influence on Gold(I) Reactivity
The unique reactivity of gold(I) is significantly influenced by relativistic effects, a consequence of its high atomic number (Z=79). smith.eduu-tokyo.ac.jp These effects cause a contraction of the 6s orbital and an expansion of the 5d orbitals. smith.eduu-tokyo.ac.jp The contracted 6s orbital leads to a strong covalent character in gold-ligand bonds, while the expanded 5d orbitals enhance the metal's ability to engage in π-back-donation. researchgate.netsmith.edu This combination of a strong σ-accepting character and modest π-donating ability contributes to the high electrophilicity of cationic gold(I) complexes and their remarkable ability to stabilize cationic intermediates. researchgate.netsmith.edu These relativistic effects are considered a primary reason for the pronounced "alkynophilicity" of gold(I) catalysts, their preference for activating alkynes over alkenes. rsc.org
Coordination Modes of Terminal Alkynes to Gold(I)
The interaction between a terminal alkyne like 3,3-dimethylbut-1-yne and a gold(I) center can occur through several coordination modes. The most common is the η²-coordination, where the gold atom binds to the two carbons of the triple bond. nih.gov This π-coordination is the initial step in the activation process.
For terminal alkynes, another significant coordination mode is the dual σ,π-activation. researchgate.netrsc.org In this arrangement, one gold atom binds to the terminal carbon via a σ-bond, while a second gold atom coordinates to the π-system of the resulting gold acetylide. This mode of activation can influence the regioselectivity of subsequent transformations. researchgate.net The formation of such dinuclear complexes is thought to play a role in the "silver effect" observed in some gold-catalyzed reactions where silver salts are used as additives. nih.gov
Influence of Ancillary Ligands on Gold(I) Catalysis
The reactivity and selectivity of the gold(I) catalyst are not solely determined by the metal center but are also profoundly influenced by the ancillary ligands attached to it. By systematically modifying the steric and electronic properties of these ligands, the performance of the gold(I) catalyst can be finely tuned for specific applications. researchgate.net
N-Heterocyclic Carbene (NHC) Ligands: Electronic and Steric Effects
N-Heterocyclic carbenes (NHCs) have emerged as a prominent class of ligands in gold(I) catalysis. beilstein-journals.orgmdpi.com They are strong σ-donating ligands, which generally leads to more electron-rich and less electrophilic gold(I) centers compared to their phosphine (B1218219) counterparts. acs.org This strong σ-donation provides robust stabilization to the gold center, often resulting in highly stable and active catalysts. nih.gov
The steric bulk of NHC ligands can be readily modified by changing the substituents on the nitrogen atoms or the carbene backbone. beilstein-journals.org This steric hindrance plays a crucial role in controlling the accessibility of the substrate to the metal center and can influence the selectivity of the reaction. researchgate.net For instance, bulkier NHC ligands have been shown to promote certain catalytic processes by creating a specific steric environment around the gold atom. beilstein-journals.orgnih.gov The electronic and steric properties of NHC ligands are interconnected and can be tailored to optimize catalytic activity and selectivity. nih.gov
Phosphine Ligands: Electronic and Steric Tuning
Phosphine ligands have been instrumental in the development of gold(I) catalysis. acs.orgcatalysis.blog The electronic properties of phosphine ligands can be systematically varied by introducing electron-donating or electron-withdrawing groups on the phosphorus atom. rsc.orgscispace.com More electron-donating phosphines lead to less electrophilic gold(I) centers, while electron-withdrawing phosphines enhance the catalyst's electrophilicity. acs.org
The steric properties of phosphine ligands, often quantified by the Tolman cone angle, also have a significant impact on catalysis. researchgate.net The size of the phosphine ligand can influence the coordination number of the gold center and control the approach of the substrate, thereby affecting the selectivity of the reaction. The interplay between the electronic and steric parameters of phosphine ligands allows for a high degree of tunability in gold(I)-catalyzed reactions involving alkynes like 3,3-dimethylbut-1-yne. acs.orgresearchgate.net For example, the use of bulky and electron-rich phosphine ligands has been shown to be effective in various gold-catalyzed transformations. nih.gov
Table 1: Comparison of Ancillary Ligand Effects on Gold(I) Catalysis
| Ligand Type | Electronic Properties | Steric Properties | Impact on Gold(I) Catalyst |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, leading to more electron-rich Au(I) centers. acs.org | Highly tunable steric bulk through modification of N-substituents and backbone. beilstein-journals.org | Generally form very stable and highly active catalysts. nih.gov |
| Phosphines | Tunable electronic properties via substituents on the phosphorus atom. rsc.orgscispace.com | Wide range of steric bulk available, quantified by the Tolman cone angle. researchgate.net | Versatile ligands allowing for fine-tuning of catalyst reactivity and selectivity. acs.org |
Ligand-Directed Nucleophilic Attack Strategies
In conventional gold catalysis, the ligand on the gold(I) center influences reactivity primarily through steric and electronic effects. However, a more advanced strategy involves the use of ligands that actively participate in the nucleophilic attack. This "ligand-directed" approach utilizes a functional group on the ligand to recruit and orient the incoming nucleophile, creating a more organized transition state and dramatically enhancing catalytic efficiency. nih.gov
A prime example of this strategy is the use of a biphenyl-2-phosphine ligand framework modified with an amide group at the 3' position. nih.gov In the linear L-Au-alkyne complex, this remote amide functional group is positioned to form a hydrogen bond with a nucleophile, such as a carboxylic acid. This interaction directs the nucleophile towards the gold-activated alkyne, effectively making the intermolecular reaction behave more like an intramolecular one. This pre-positioning of the nucleophile significantly lowers the activation energy for the attack. nih.gov
Research has demonstrated a clear correlation between the hydrogen-bond acceptor capacity of the ligand's functional group and the catalytic activity. Ligands with strongly basic, hydrogen-bond accepting groups show markedly higher efficiency. nih.gov This concept represents a significant shift from viewing the ligand as a passive modulator of the metal's properties to an active participant in the bond-forming step.
Table 1: Effect of Ligand Functional Group on Gold-Catalyzed Addition of Acetic Acid to an Alkyne
| Ligand Functional Group (at 3' position) | H-Bond Acceptor Capacity | Reaction Yield (%) | Turnover Number (TON) |
|---|---|---|---|
| (Pyrrolidin-1-yl)carbonyl | High | >99 | 99,000 |
| (Morpholino)carbonyl | Moderate | 95 | - |
| Methoxycarbonyl | Low | 15 | - |
| None (Hydrogen) | Very Low | <5 | - |
Data derived from studies on related alkyne systems demonstrating the principle of ligand-directed nucleophilic attack. nih.gov
Role of Counteranions and Co-catalysts in Catalytic Performance
Effects of Weakly Coordinating Anions (e.g., NTf₂, SbF₆⁻)
To achieve high catalytic activity, the gold(I) center must be highly electrophilic. This is accomplished by pairing the [LAu]⁺ cation with a weakly coordinating anion (WCA). acs.org Anions that bind too strongly to the gold center will render it less Lewis acidic and thus catalytically inert. Common WCAs used in gold catalysis include bis(trifluoromethanesulfonyl)imide (NTf₂⁻) and hexafluoroantimonate (SbF₆⁻). rsc.org
The choice of WCA has a profound impact on the catalytic cycle. rsc.orglookchem.com Key properties of the anion, such as its coordinating ability, basicity, and geometry, influence the stability of the catalyst and the energy barriers of elementary steps. nih.govrsc.org For instance, an anion with very low basicity, such as SbF₆⁻, interacts weakly with the gold center, leading to a highly active catalyst with strong π-coordination to the alkyne. rsc.org However, in reactions involving a proton transfer step, an anion with moderate hydrogen-bond accepting ability may be beneficial, as it can assist in deprotonation of the nucleophile. acs.orgrsc.org
The interplay between the anion's affinity for the gold cation and its ability to act as a proton shuttle is delicate. An anion that coordinates too strongly shuts down catalysis, while one that is too weakly coordinating may not sufficiently stabilize catalytic intermediates or assist in crucial proton transfer steps. rsc.org Therefore, the optimal anion is often substrate- and reaction-dependent, representing a compromise between these competing factors. lookchem.com The use of preformed catalysts with a well-defined WCA, such as [LAuNTf₂], avoids the need for silver-based activators and allows for more controlled catalytic conditions. researchgate.netresearchgate.net
Table 2: Properties and Catalytic Impact of Common Weakly Coordinating Anions
| Anion | Formula | Coordinating Ability | Basicity / H-bond Accepting Ability | General Catalytic Effect |
|---|---|---|---|---|
| Hexafluoroantimonate | SbF₆⁻ | Very Weak | Very Low | Generates a highly electrophilic and active Au(I) center, excellent for pure π-activation. rsc.orgmdpi.com |
| Bis(trifluoromethanesulfonyl)imide | NTf₂⁻ | Weak | Low | Offers a good balance of weak coordination and stability, often providing high reactivity and avoiding the need for silver salts. rsc.orgresearchgate.netmdpi.com |
| Triflate (Trifluoromethanesulfonate) | OTf⁻ | Moderately Weak | Moderate | Can assist in proton transfer steps due to higher basicity, but may coordinate more strongly to Au(I), sometimes reducing activity compared to SbF₆⁻ or NTf₂⁻. rsc.orgnih.gov |
Reassessment of Silver Salt Co-catalysis in Gold(I) Systems
Historically, the standard method for generating active cationic gold(I) catalysts has been the in situ abstraction of a halide (typically chloride) from a stable, readily available [LAuCl] precatalyst using a silver salt with a weakly coordinating anion, such as AgSbF₆ or AgNTf₂. nih.govrsc.orgacs.org The driving force for this reaction is the precipitation of insoluble AgCl. rsc.org For a long time, the silver salt was considered an "innocent" halide scavenger. acs.org
However, extensive research has led to a significant reassessment of this role. It is now widely recognized that silver salts can have a profound influence on the catalytic process, a phenomenon often termed the "silver effect". acs.orgresearchgate.net The presence of Ag⁺ ions can lead to the formation of bimetallic Au/Ag clusters or complexes, which may possess different reactivity and selectivity compared to the simple [LAu]⁺ species. acs.orgznaturforsch.com In some cases, the silver effect is beneficial, leading to enhanced catalytic activity, while in others it is detrimental, causing catalyst inhibition or decomposition. researchgate.netacs.org Furthermore, silver salts themselves can sometimes catalyze competing reactions. calstate.edu
The practical disadvantages of using silver salts—including their cost, light sensitivity, hygroscopic nature, and the potential for inexact stoichiometry—have spurred the development of silver-free activation protocols. nih.govznaturforsch.comoup.com These modern approaches include:
The use of stable, pre-formed cationic gold(I) complexes like [(L)Au(NTf₂)] or [(L)Au(NCMe)]SbF₆, which are directly active and eliminate the need for a halide scavenger. oup.com
The development of self-activating gold(I) chloride complexes that feature specialized ligands designed to facilitate chloride dissociation without an external activator. unizar.es
The use of non-metallic co-catalysts, such as hydrogen-bond donors (e.g., squaramides), which can activate [LAuCl] complexes by forming hydrogen bonds with the chloride, promoting its dissociation in an intermolecular fashion. nih.govresearchgate.net
This shift towards silver-free systems provides greater control over the active catalytic species and often leads to more reproducible and efficient catalytic outcomes. nih.govznaturforsch.com
Mechanistic Investigations of Gold I Catalyzed Transformations Involving 3,3 Dimethylbut 1 Yne
General Mechanistic Pathways for Nucleophilic Attack on Gold(I)-Activated Alkynes
The generally accepted mechanism for gold-catalyzed hydrofunctionalization of alkynes commences with the coordination of the alkyne to a cationic gold(I) species. mdpi.com This η2-coordination activates the alkyne, facilitating an external attack by a nucleophile to form a vinyl gold(I) intermediate. mdpi.com Subsequent protodeauration releases the final product and regenerates the active catalyst. beilstein-journals.org
Regioselectivity in the nucleophilic addition to unsymmetrical alkynes is a critical aspect of gold(I) catalysis. The outcome is dictated by both electronic and steric factors. In the case of terminal alkynes like 3,3-dimethylbut-1-yne, the hydration reaction, catalyzed by gold(I), typically yields the Markovnikov product, a methyl ketone (3,3-dimethylbutan-2-one), after tautomerization of the initial enol intermediate. libretexts.orgresearchgate.net This selectivity arises from the nucleophilic attack of water at the internal carbon of the alkyne, which can better stabilize the partial positive charge that develops in the transition state. mdpi.com
However, the bulky tert-butyl group in 3,3-dimethylbut-1-yne can exert significant steric hindrance, potentially directing the nucleophile to the less hindered terminal carbon, which would lead to an anti-Markovnikov product (an aldehyde). While Markovnikov addition is common in hydration, anti-Markovnikov selectivity can be achieved in other reactions, such as hydroboration-oxidation, which provides a complementary method for producing aldehydes from terminal alkynes. libretexts.org The choice of catalyst and reaction conditions is paramount in controlling this regioselectivity. For instance, in reactions involving different nucleophiles or specialized ligand systems on the gold catalyst, the steric influence of the tert-butyl group can become the dominant factor, favoring the formation of the anti-Markovnikov adduct.
| Reaction Type | Typical Product with 3,3-dimethylbut-1-yne | Selectivity | Key Influencing Factor |
|---|---|---|---|
| Gold(I)-Catalyzed Hydration | 3,3-dimethylbutan-2-one (Ketone) | Markovnikov | Electronic stabilization of the transition state. mdpi.comlibretexts.org |
| Hydroboration-Oxidation | 3,3-dimethylbutanal (Aldehyde) | Anti-Markovnikov | Steric approach of the borane (B79455) reagent to the terminal carbon. libretexts.org |
| Multi-component reaction with Se, epoxide, and azide | Substituted triazole | Anti-Markovnikov (attack at terminal carbon) | Formation of a copper acetylide intermediate directs subsequent additions. rsc.org |
The stereochemical course of the nucleophilic addition to a gold(I)-activated alkyne is a defining mechanistic feature. The vast majority of these reactions proceed via an anti-nucleophilic attack. acs.orgrsc.org In this pathway, the nucleophile attacks the alkyne from the face opposite to the coordinated gold(I) catalyst. rsc.org This leads to the formation of a trans- or (E)-vinyl gold intermediate. acs.orgrsc.org This stereoselectivity has been repeatedly verified experimentally and is a cornerstone of the accepted outer-sphere mechanism. rsc.org
Conversely, syn-addition, where the nucleophile and gold add to the same face of the alkyne, is much less common but has been observed. rsc.org Syn-insertion is more typical for other transition metals and can occur in gold catalysis with specific substrates, such as the insertion of alkynes into gold(I)-silyl or -boryl bonds. acs.org For the addition of most heteroatom nucleophiles to 3,3-dimethylbut-1-yne, the anti-addition pathway is expected to be strongly favored, leading to the (E)-alkenyl product after protodeauration. acs.orgbeilstein-journals.org
The debate between outer-sphere and inner-sphere mechanisms centers on the role of the nucleophile relative to the gold catalyst.
Outer-Sphere Mechanism: In this widely accepted model, the gold(I) complex acts as a pure π-acid, activating the alkyne without direct coordination of the nucleophile to the metal center. nih.gov The nucleophile then attacks the activated alkyne directly. beilstein-journals.orgrsc.org This pathway is consistent with the common observation of anti-addition stereoselectivity. rsc.org Experimental and computational studies on the hydroamination of alkynes provide strong evidence for an outer-sphere mechanism, resolving previous ambiguity. nih.gov
Inner-Sphere Mechanism: This pathway involves the initial coordination of the nucleophile to the gold(I) center, followed by a migratory insertion of the alkyne into the gold-nucleophile bond. rsc.org This mechanism would typically result in a syn-addition product. rsc.org While less common, this pathway cannot be entirely discounted, particularly in systems where the nucleophile has a strong affinity for the gold center or when specific ligand scaffolds are employed. rsc.orgacs.org The distinction can be subtle, and the actual mechanism may be influenced by the nature of the nucleophile, the solvent, and the counterion present in the catalytic system. kaust.edu.saresearchgate.net For 3,3-dimethylbut-1-yne reacting with common oxygen or nitrogen nucleophiles, the evidence points overwhelmingly towards an outer-sphere process. nih.govnih.gov
Key Organogold Intermediate Species
The primary intermediate formed upon nucleophilic attack on a gold(I)-activated alkyne is a vinyl gold(I) species (also referred to as an alkenyl gold(I) complex). acs.orgbham.ac.uk For 3,3-dimethylbut-1-yne, nucleophilic attack at the internal carbon results in a vinyl gold(I) intermediate where the gold atom is attached to the terminal carbon. mpg.de
Formation and Structure: The formation results from the anti-addition of a nucleophile (Nu) to the gold-activated alkyne. This process is generally highly stereoselective, yielding a trans-(or E)-vinyl gold(I) species. acs.org The C-Au bond in these intermediates is covalent, and the geometry around the double bond is established during this nucleophilic addition step.
Subsequent Transformations: Vinyl gold(I) intermediates are typically transient and undergo further reactions to complete the catalytic cycle. The most common fate is protodeauration (or protonolysis), where a proton source cleaves the C-Au bond, releasing the final alkene product and regenerating the active cationic gold(I) catalyst. nih.gov The stereochemistry of the vinyl gold intermediate is usually retained in the final product. Other potential pathways for vinyl gold intermediates include subsequent reactions with electrophiles or participation in cascade reactions. mpg.deescholarship.org
| Intermediate Type | Precursor | Formation Pathway | Key Subsequent Reaction |
|---|---|---|---|
| (E)-[tert-Butyl-CH=C(Nu)]-AuL | 3,3-dimethylbut-1-yne + NuH | Anti-nucleophilic attack on Au(I)-activated alkyne. acs.org | Protodeauration to form product and regenerate catalyst. nih.gov |
While vinyl gold(I) complexes are common, gold(I) catalysis can also proceed through gold(I) carbenoid intermediates, which exhibit distinct and versatile reactivity. tdx.cat These species are often described as having significant carbocationic character at the carbon atom. tdx.cat
Formation from Alkynes: Gold(I) carbenoids can be generated from terminal alkynes like 3,3-dimethylbut-1-yne, particularly in oxidation reactions. For example, using an oxidant like a pyridine (B92270) N-oxide, the gold-activated alkyne can be converted into an α-oxo gold carbenoid. acs.orgnih.gov In the case of terminal alkynes, the carbene center is consistently formed at the terminal carbon. nih.govescholarship.org Another route involves the reaction of gold(I) complexes with diazo compounds, though modern methods often seek to avoid these hazardous reagents by using alkynes as precursors. escholarship.orgnih.gov
Transformations: Once formed, gold(I) carbenoids derived from 3,3-dimethylbut-1-yne can undergo a variety of transformations, leading to complex products. These reactions include:
Cyclopropanation: Reaction with an alkene to form a cyclopropane (B1198618) ring. acs.org
C-H Insertion: Intramolecular insertion into a C-H bond to form a new ring system. mdpi.com
Ylide Formation: Reaction with a heteroatom (like sulfur or nitrogen) to form an ylide, which can then rearrange.
Intramolecular Trapping: If a nucleophile is present within the same molecule, it can trap the carbenoid intramolecularly, leading to the formation of various heterocyclic or carbocyclic structures. nih.gov
The steric bulk of the tert-butyl group on the carbenoid derived from 3,3-dimethylbut-1-yne would be expected to heavily influence the feasibility and outcome of these subsequent transformations.
Gold(I) Acetylide Intermediates: Formation, Stability, and Reactivity in Catalysis
Gold(I) acetylide complexes are pivotal intermediates in a multitude of gold-catalyzed transformations of terminal alkynes. Their formation from 3,3-dimethylbut-1-yne and a gold(I) catalyst is a fundamental step that initiates the catalytic cycle. The stability and subsequent reactivity of these acetylides are highly dependent on their nuclearity—whether they exist as mononuclear or dinuclear species.
Mononuclear gold(I) acetylides, featuring a single gold atom bound to the acetylide fragment derived from 3,3-dimethylbut-1-yne, are fundamental reactive species. The formation of these intermediates often occurs through the deprotonation of the terminal alkyne by a basic ligand on the gold center or by an external base. The stability of these complexes is influenced by the nature of the ancillary ligands on the gold(I) center. Electron-donating ligands can enhance the stability of the gold-carbon bond.
Recent studies have explored the carboxylation of terminal alkynes, including 3,3-dimethylbut-1-yne, catalyzed by N-heterocyclic carbene (NHC)-gold(I) complexes. mdpi.com In these reactions, the formation of a gold acetylide intermediate is proposed. For 3,3-dimethylbut-1-yne, a moderate conversion of 65% was observed, which was attributed to the high stability of the resulting gold acetylide complex, suggesting a significant energy barrier to overcome for subsequent steps. mdpi.com
| Catalyst System | Substrate | Conversion (%) | Observation |
| NHC-Au(I) | 3,3-dimethylbut-1-yne | 65 | High stability of the gold acetylide complex noted. mdpi.com |
This table summarizes the catalytic activity of a mononuclear gold(I) complex in the carboxylation of 3,3-dimethylbut-1-yne.
Dinuclear gold(I) acetylide complexes, where two gold atoms interact with a single acetylide ligand, have garnered significant attention for their unique reactivity and role in catalysis. These complexes often exhibit a σ,π-coordination mode, where one gold atom is σ-bonded to the terminal carbon of the acetylide, and the second gold atom is π-coordinated to the carbon-carbon triple bond. This dual activation mode is believed to be crucial in facilitating various transformations.
The formation of these air-stable dinuclear σ,π-acetylide gold(I) complexes has been shown to be a general tendency for phosphine-Au(I) precatalysts. nih.gov These complexes are not merely spectators but are involved as key reaction intermediates. Mechanistic insights into intermolecular hydroamination have highlighted the role of a fluxional, cationic σ,π-digold alkynide complex as an intermediate. nih.gov
Theoretical studies have further elucidated the catalytic role of these dinuclear species. nih.gov DFT investigations into the hydroamination of terminal alkynes have suggested that the σ,π-digold(I) complex provides a lower energy pathway compared to the corresponding mononuclear gold(I) π-alkyne or σ-alkynyl complexes. nih.gov The preorganization of two gold centers by ditopic ligands can enforce this selective σ,π-activation, leading to high regioselectivities in reactions such as the anti-Markovnikov hydroamidation of urea-functionalized alkynes. mdpi.comuva.nl
| Complex Type | Catalytic Role | Mechanistic Insight |
| Dinuclear σ,π-Gold(I) Acetylide | Key intermediate in hydroamination and other additions. nih.govnih.gov | Lowers activation energy compared to mononuclear species. nih.gov |
| Enforces regioselectivity. mdpi.comuva.nl | Preorganization of Au centers by ligands. mdpi.comuva.nl |
This table outlines the established roles and mechanistic significance of dinuclear gold(I) acetylide complexes in catalysis.
Allenylidene Gold(I) Complexes as Reactive Intermediates
While less commonly invoked for simple terminal alkynes like 3,3-dimethylbut-1-yne, allenylidene gold(I) complexes are another class of reactive intermediates in gold catalysis. These species are typically formed from propargyl alcohols or their derivatives through a process involving dehydration or a related elimination. The resulting gold-allenylidene is a highly electrophilic species that can readily undergo nucleophilic attack. The formation of these intermediates from 3,3-dimethylbut-1-yne itself would require a more complex transformation pathway not typically observed in standard gold-catalyzed additions. However, the conceptual framework of their reactivity is important for understanding the broader scope of gold catalysis.
Elementary Reaction Steps in Catalytic Cycles
Protodeauration, the cleavage of a carbon-gold bond by a proton, is a crucial and often turnover-limiting step in many gold-catalyzed cycles. nih.gov This step regenerates the active catalyst and releases the final organic product. The efficiency of protodeauration can be significantly influenced by the nature of the ancillary ligands on the gold center and the acidity of the proton source.
Systematic studies using isolated vinyl gold(I) complexes have shown that electron-donating groups on the gold complex facilitate protodeauration. nih.gov Conversely, electron-withdrawing groups on the vinyl moiety can stabilize the intermediate and hinder this step. researchgate.net The choice of the proton donor is also critical, with studies showing that the acidity and potential for noncovalent interactions with the gold complex can affect the reaction rate. nih.gov For instance, a nonlinear trend was observed for a series of substituted phenols used as proton sources, indicating complex interactions beyond simple acidity. nih.gov
In the context of reactions with 3,3-dimethylbut-1-yne, after a nucleophile has added to the gold-activated alkyne to form a vinylgold intermediate, a subsequent protodeauration step would be necessary to yield the final product and regenerate the gold(I) catalyst. beilstein-journals.org The efficiency of this proton transfer is paramount for achieving high catalytic turnover.
While not directly initiated from 3,3-dimethylbut-1-yne itself, intramolecular rearrangements are a hallmark of gold(I) catalysis, often occurring with more complex substrates that contain both an alkyne and a migrating group. These rearrangements, such as 1,n-acyloxy migrations and hydride shifts, lead to the formation of valuable and often complex molecular architectures.
For example, gold(I) catalysts are known to promote the rearrangement of propargylic esters, which can proceed through either a 1,2- or 1,3-acyloxy migration to form gold-carbene or allene (B1206475) intermediates, respectively. frontiersin.org Similarly, intramolecular hydride shifts have been observed, for instance, in the conversion of ynamides to allenamides. researchgate.net
Although these specific rearrangements may not be directly applicable to the simple structure of 3,3-dimethylbut-1-yne, the principles governing them are fundamental to understanding the broader reactivity patterns of gold(I) catalysts with alkynes. The high affinity of gold(I) for the triple bond can weaken adjacent bonds and facilitate these migratory processes.
Computational Chemistry Approaches for Mechanistic Elucidation (DFT, CCSD(T))
Computational chemistry has become an indispensable tool for understanding the intricate mechanisms of gold(I)-catalyzed reactions involving alkynes like 3,3-dimethylbut-1-yne. Density Functional Theory (DFT) is the most widely employed method due to its favorable balance of computational cost and accuracy, enabling the detailed study of complex catalytic cycles. rsc.orgacs.org DFT calculations allow researchers to map out potential energy surfaces, identify transition states, and characterize intermediates that may be too transient to observe experimentally. acs.org These theoretical investigations provide profound insights into reaction pathways, selectivity, and the influence of various factors on the reaction outcome. rsc.orgfrontiersin.org
For reactions where higher accuracy is paramount, especially for refining the energies of critical points on the potential energy surface, the Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) is sometimes used. Though computationally more demanding, it serves as a benchmark for DFT results. Theoretical studies often model the active catalyst as a cationic gold(I) species, for instance, [L-Au]⁺, where 'L' represents a ligand, to simulate the catalytically active species generated in situ. acs.org By combining DFT calculations with experimental data, a comprehensive mechanistic picture of gold-catalyzed transformations can be achieved. rsc.orgchemrxiv.org
Activation Barriers and Energy Profiles of Key Steps
A primary application of DFT in gold catalysis is the calculation of activation barriers (Gibbs free energies of activation, ΔG‡) and the complete energy profiles of reaction pathways. This allows for a quantitative comparison of different possible mechanisms. For example, in gold(I)-catalyzed reactions of alkynes and alkenes, DFT calculations have been used to delineate the pathways leading to either cyclobutenes or 1,3-dienes. acs.org The calculations revealed that the key intermediates are cyclopropyl (B3062369) gold(I) carbenes, and the subsequent steps—ring expansion to a cyclobutene (B1205218) or rearrangement to a diene—have very similar energy barriers, explaining why product distribution can be sensitive to substrate structure. acs.org
In the context of 1,2-dicarbofunctionalization of alkynes, DFT studies have been crucial in distinguishing between a π-activation/nucleophilic attack pathway and a migratory insertion pathway. Calculations showed that the π-activation of the alkyne by the aryl-Au(III) intermediate, followed by an intramolecular attack, has a higher activation barrier (23.3 kcal/mol) compared to the migratory insertion pathway (17.2 kcal/mol). chemrxiv.org This detailed energy profiling helps to identify the kinetically favored reaction channel.
Similarly, computational studies on the reaction of 3,3-dimethylbut-1-yne with a copper-alumanyl complex, a system analogous to early-stage alkyne activation, showed that the initial C-H bond activation and subsequent insertion steps have distinct energy profiles compared to other terminal alkynes like phenylacetylene. rsc.orgrsc.org The free energy profile for the formation of a bridging hydridocopperalkynylalumanyl species from the starting complex and 3,3-dimethylbut-1-yne was calculated to be a stepwise process with specific activation barriers for each step. rsc.orgrsc.org
Table 1: Calculated Activation Barriers for Key Steps in Gold-Catalyzed Alkyne Reactions
| Reaction / Step | Catalyst System (Model) | Calculated Barrier (ΔG‡, kcal/mol) | Pathway | Reference |
|---|---|---|---|---|
| Intramolecular Hydroalkylation | IPrAu⁺ | 17.2 | rsc.orgnju.edu.cn-Hydride Shift (Acid Catalysis) | acs.org |
| Intramolecular Hydroalkylation | IPrAu⁺ | 8.7 | rsc.orgnju.edu.cn-Hydride Shift (Gold Catalysis) | acs.org |
| 1,2-Diarylation of Alkyne | MeDalPhosAu⁺ | 23.3 | π-Activation / Deprotonation | chemrxiv.org |
| 1,2-Diarylation of Alkyne | MeDalPhosAu⁺ | 17.2 | Migratory Insertion | chemrxiv.org |
| Alkyne/Alkenes Cycloaddition | PMe₃Au⁺ | 18.4 | Cyclopropyl Au(I) Carbene Formation | acs.org |
This table presents selected calculated activation barriers from DFT studies to illustrate how computational chemistry quantifies the energetic feasibility of different mechanistic steps.
Isotopic Labeling Studies to Determine Mechanistic Pathways
Isotopic labeling is a powerful experimental technique used to trace the movement of atoms through a reaction, providing definitive evidence for proposed mechanistic pathways. wikipedia.org By strategically replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C), the position of the label in the product can be determined using techniques like NMR spectroscopy or mass spectrometry. wikipedia.org
In the study of gold-catalyzed reactions of alkynes, isotopic labeling has been used to validate mechanisms proposed by computational studies. For example, to confirm the mechanism of formation for 1,3-dienes in the reaction of an ortho-substituted arylalkyne with an alkene, a terminally deuterated alkyne was used. acs.org The reaction yielded a 1,3-diene with the deuterium label exclusively in a position that indicated a formal insertion of the alkyne into the alkene C-C bond, ruling out an alternative mechanism involving a more complex rearrangement. acs.org
Similarly, in the gold-catalyzed 1,2-dicarbofunctionalization of alkynes, control experiments using deuterated solvents can provide insight into protonolysis steps. The absence of deuterium incorporation in certain products under specific conditions can help rule out pathways that involve proton exchange with the solvent. beilstein-journals.org These experiments, when coupled with DFT calculations and the analysis of kinetic isotope effects (KIE), provide a robust framework for confirming or refuting complex mechanistic proposals. chemrxiv.orgbeilstein-journals.org
Synthetic Applications: Gold I Catalyzed Transformations Involving 3,3 Dimethylbut 1 Yne As a Substrate
Hydrofunctionalization Reactions of Terminal Alkynes
Hydrofunctionalization reactions, the addition of an H-X moiety across a carbon-carbon multiple bond, represent an atom-economical approach to increase molecular complexity. Gold(I) catalysis has proven particularly effective in mediating the addition of various nucleophiles to terminal alkynes like 3,3-dimethylbut-1-yne.
Hydroamination for Nitrogen-Containing Compounds
The gold(I)-catalyzed hydroamination of alkynes is a valuable tool for the synthesis of nitrogen-containing heterocycles and enamines. nih.govmdpi.com While early examples often required harsh conditions, modern gold(I) catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, can facilitate these transformations under milder conditions. mdpi.comrsc.org For instance, gold(I) chloride complexes have been shown to catalyze the hydroamination of terminal alkynes with primary arylamines, leading to the formation of 1,2-dihydroquinoline (B8789712) derivatives. mdpi.com
The reaction of terminal alkynes with hydrazine (B178648) derivatives, known as hydrohydrazination, can also be effectively catalyzed by gold(I) complexes. nih.govacs.orgacs.org This process yields hydrazones, which are valuable synthetic intermediates. nih.gov Studies have shown that cationic gold(I) complexes, often generated in situ from a gold(I) precursor and a silver salt, are highly active for this transformation. nih.govacs.org The reaction generally proceeds with high functional group tolerance and can be performed under mild conditions. acs.orgacs.org For example, the use of [(NHC)Au(NTf2)] has been shown to be efficient for the hydrohydrazidation of terminal alkynes. beilstein-journals.org
| Catalyst System | Nucleophile | Product Type | Reference |
| (IPr)AuCl | Primary Arylamines | 1,2-Dihydroquinolines | mdpi.com |
| Ph3PAuNTf2 | Hydrazides | Keto-N-acylhydrazones | acs.org |
| [(NHC)Au(NTf2)] | Hydrazides | Hydrazones | beilstein-journals.org |
| anti-Bredt NHC-Au(I) | Hydrazine | Hydrazones | rsc.org |
| Gold(I) AAOC Complexes | Hydrazides | Hydrazones | nih.gov |
This table summarizes various gold(I) catalyst systems used in the hydroamination of terminal alkynes, including the types of nucleophiles and the resulting nitrogen-containing products.
Hydration and Hydroalkoxylation for Oxygen-Containing Products
The gold(I)-catalyzed addition of water (hydration) and alcohols (hydroalkoxylation) to terminal alkynes provides a direct route to ketones and enol ethers or acetals, respectively. nih.gov These reactions are atom-economical and often proceed with high regioselectivity, typically following Markovnikov's rule. nih.gov The first examples of gold(I)-catalyzed hydration and hydroalkoxylation were reported in the late 1990s and have since become a cornerstone of gold catalysis. nih.govmdpi.com
While early methods sometimes required strong acids as co-catalysts, newer systems operate under milder and even basic conditions. nih.govnih.gov For instance, TiO2-supported gold nanoparticles have been shown to catalyze the hydration of alkynes in the presence of a basic cocatalyst like morpholine, demonstrating compatibility with acid-sensitive functional groups. nih.gov The hydroalkoxylation of terminal alkynes with alcohols is also efficiently catalyzed by gold(I) complexes, leading to the formation of vinyl ethers and acetals. mdpi.com While internal alkynes can present challenges in terms of regioselectivity, terminal alkynes generally react at the internal carbon. ucl.ac.uk The mechanism of gold(I)-catalyzed hydroalkoxylation is understood to involve the activation of the alkyne by the gold catalyst, making it susceptible to nucleophilic attack by the alcohol. mdpi.comnih.gov
| Reaction Type | Catalyst System | Product Type | Key Features | Reference |
| Hydration | [AuMe(L)] / Acid | Ketones | Markovnikov addition | nih.gov |
| Hydration | TiO2-Au / Morpholine | Ketones | Basic conditions, recyclable catalyst | nih.gov |
| Hydroalkoxylation | AuL+ (in situ) | Vinyl ethers, Acetals | Atom-economical, high regioselectivity | mdpi.com |
| Hydroalkoxylation | Dinuclear Au(I) NHC | Vinyl ethers, Acetals | Robust catalyst | mdpi.com |
| Hydrophenoxylation | Au(I) / K2CO3 | Phenyl enol ethers | High chemo- and regioselectivity | ucl.ac.uk |
This table highlights different gold(I)-catalyzed systems for the hydration and hydroalkoxylation of terminal alkynes, showcasing the versatility in product formation and reaction conditions.
Hydroarylation and C-H Activation
Gold(I)-catalyzed hydroarylation reactions involve the addition of a C-H bond of an arene across the triple bond of an alkyne. beilstein-journals.org This transformation is a powerful method for forming carbon-carbon bonds and constructing complex aromatic and heterocyclic systems. acs.orgcapes.gov.bracs.org Intramolecular hydroarylation (IMHA) of terminal alkynes tethered to an aromatic ring has been extensively studied and provides an efficient route to various heterocyclic compounds such as 2H-chromenes, coumarins, and dihydroquinolines. acs.orgcapes.gov.bracs.org These reactions often proceed with low catalyst loadings and under mild conditions, avoiding the need for co-catalysts that are sometimes required in other metal-catalyzed processes. acs.orgcapes.gov.br
In addition to arene C-H bonds, gold(I) catalysts can also activate other types of C-H bonds. For example, a highly efficient three-component coupling of aldehydes, alkynes, and amines has been developed, which proceeds via C-H activation of the terminal alkyne catalyzed by gold in water. organic-chemistry.org This reaction provides a sustainable method for the synthesis of propargylamines. organic-chemistry.org Furthermore, gold(I) has been shown to catalyze the cycloisomerization of 1-bromoalkynes through the activation of unbiased C(sp3)-H bonds, leading to the formation of bromocyclopentene derivatives. nih.gov
Cyclization and Cycloisomerization Reactions
Gold(I) catalysts excel at promoting cyclization and cycloisomerization reactions of substrates containing the 3,3-dimethylbut-1-yne moiety, leading to the formation of diverse and complex cyclic structures.
Intramolecular Cyclizations and their Stereocontrol
Gold(I) catalysts are highly effective in promoting the intramolecular cyclization of various substrates containing a terminal alkyne. nih.gov These reactions often proceed through the activation of the alkyne by the gold(I) complex, followed by nucleophilic attack from a tethered functional group. nih.gov A significant advantage of gold catalysis in this area is the ability to achieve high levels of stereocontrol, leading to the formation of chiral products with high enantiomeric or diastereomeric excess. nih.gov
For instance, the gold(I)-catalyzed cycloisomerization of enynes is a well-established method for the synthesis of carbo- and heterocycles. beilstein-journals.orgresearchgate.net The stereochemical outcome of these reactions can often be controlled by the choice of chiral ligands on the gold catalyst. beilstein-journals.org Chiral phosphine (B1218219) ligands, such as DTBM-SEGPHOS, have been successfully employed in the enantioselective [2+2] cycloaddition of allenenes to provide bicyclic structures with high enantiopurity. mdpi.com Similarly, gold(I)-catalyzed stereoselective cyclization of 1,3-enyne aldehydes bearing propargylic acetates has been achieved with concomitant transfer of chirality. nih.gov
Cascade Cyclization Sequences Leading to Molecular Complexity
A hallmark of gold(I) catalysis is its ability to initiate cascade reactions, where a single catalytic event triggers a series of subsequent transformations, rapidly building molecular complexity from simple starting materials. beilstein-journals.orgmpg.de These cascade sequences often involve an initial cyclization event followed by rearrangements or further cycloadditions. beilstein-journals.orgnih.gov
A notable example is the gold-catalyzed cascade cyclization of Boc-protected benzylamines bearing two tethered alkyne moieties, which proceeds through a domino reaction initiated by a 6-endo-dig cyclization to form benzo[c]phenanthridines. mpg.de Another powerful cascade involves a gold-catalyzed diazo-yne cyclization followed by an intermolecular [4+2] cycloaddition with external alkenes, providing access to polycarbocyclic frameworks. nih.gov In this process, a β-aryl gold-carbene species is generated as a key intermediate. nih.gov Gold-catalyzed cascade reactions have also been utilized in the synthesis of complex polycyclic hydrocarbons through intramolecular cyclization and intermolecular cycloaddition sequences. nih.gov Furthermore, the reaction of allenynes can be directed through different cascade pathways, leading to the formation of fused cyclopropanes or acenaphthenes depending on the reaction conditions and substrates. nih.gov
[2+2] Cycloaddition Reactions (e.g., Cyclobutene (B1205218) Formation)
The gold(I)-catalyzed [2+2] cycloaddition of alkynes and alkenes is a powerful method for the synthesis of cyclobutene frameworks, which are valuable building blocks in organic synthesis. organic-chemistry.orgorganic-chemistry.orgnsf.gov This transformation is generally believed to proceed stepwise through the formation of cyclopropyl (B3062369) gold(I) carbene intermediates, which then undergo ring expansion to yield the cyclobutene product. nih.govacs.org The success and regioselectivity of these reactions often depend on the steric and electronic properties of both the alkyne and the alkene, as well as the nature of the gold(I) catalyst, with sterically hindered ligands often proving beneficial. organic-chemistry.org
While the gold(I)-catalyzed [2+2] cycloaddition has been demonstrated for a variety of terminal alkynes, particularly electron-rich arylacetylenes, the application of sterically demanding alkyl-substituted alkynes like 3,3-dimethylbut-1-yne is less common. acs.org Research into the reaction of alkenes with aryl-1,3-butadiynes, which are ethynylogous to simple terminal alkynes, has shown that cycloaddition occurs exclusively at the terminal triple bond to produce cyclobutenes. nih.govmdpi.com This selectivity highlights the catalyst's preference for the less-hindered alkyne moiety.
However, direct and successful examples of gold(I)-catalyzed [2+2] cycloadditions using 3,3-dimethylbut-1-yne as the substrate are not extensively reported in the literature, likely due to the steric bulk of the tert-butyl group, which can impede the reaction. tdx.cat For instance, in the context of developing a formal [4+2] cycloaddition, 3,3-dimethylbut-1-yne was found to be an unsuitable substrate, with researchers suggesting that significant steric hindrance around the alkyne bond led to reduced reactivity. rsc.org Similarly, in studies on gold(I)-catalyzed intermolecular reactions with furans, 3,3-dimethylbut-1-yne gave no reaction, again likely for steric reasons. tdx.cat These findings suggest that while the [2+2] cycloaddition is a staple of gold catalysis, its application to highly hindered terminal alkynes like 3,3-dimethylbut-1-yne may be limited under standard conditions.
| Alkyne Substrate | Alkene Partner | Gold(I) Catalyst System | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylacetylene | α-Methylstyrene | [IPrAu(NCMe)]SbF₆ | Cyclobutene | 95 | acs.org |
| o-Tolylacetylene | α-Methylstyrene | [(t-Bu)₂(o-biphenyl)PAu(NCMe)]SbF₆ | Cyclobutene & 1,3-Diene | Moderate | nih.govacs.org |
| 1-Phenyl-1,3-butadiyne | 2,3-Dimethylbut-2-ene | [(IPr)AuCl]/AgSbF₆ | Alkynyl Cyclobutene | 75 | nih.gov |
| 3,3-Dimethylbut-1-yne | N/A | [(IPr)AuCl]/AgOTf | No Reaction | 0 | rsc.org |
Intermolecular Addition Reactions with Diverse Nucleophiles
Gold(I) catalysts excel at promoting the intermolecular addition of a wide range of nucleophiles to alkynes. The activation of the alkyne by the gold(I) center facilitates the attack of both heteroatom and carbon nucleophiles. While extensive research exists for various alkynes, specific examples involving 3,3-dimethylbut-1-yne highlight the influence of its steric profile.
The hydroamination of alkynes, or the addition of an N-H bond across the triple bond, is a fundamental transformation for which gold catalysts have shown significant activity. nih.govmdpi.com However, the reactivity of alkyl-substituted alkynes can be lower compared to their aryl-substituted counterparts. In certain catalytic systems, the lack of reactivity of alkyl-substituted alkynes like 3,3-dimethylbut-1-yne has been exploited to achieve selective functionalization of more reactive alkyne moieties within the same molecule. For example, in a system designed for the hydromagnesation of diynes, 1-(3,3-dimethylbut-1-yn-1-yl)-4-(phenylethynyl)benzene reacted selectively at the phenyl-substituted alkyne, demonstrating the lower reactivity of the tert-butyl-capped alkyne. rsc.org
Similarly, the addition of oxygen nucleophiles, such as phenols and carboxylic acids, to unsaturated bonds is effectively catalyzed by gold(I). uchicago.edu While much of this work has focused on the activation of olefins, the underlying principle of alkyne activation is analogous. uchicago.eduorganic-chemistry.org Gold(I) activation of the alkyne is proposed to form a vinyl cation or a related activated intermediate, which is then trapped by the nucleophile. kyoto-u.ac.jp In the context of gold-catalyzed reactions of oxabicyclic alkenes with terminal alkynes, electron-deficient alkynes are typically required for the reaction to proceed, suggesting that electron-rich, sterically hindered alkynes like 3,3-dimethylbut-1-yne might be less suitable substrates in such transformations. beilstein-journals.org
Despite these challenges, 3,3-dimethylbut-1-yne has been successfully employed in certain intermolecular processes. For instance, it participated in a ruthenium-catalyzed alkene-alkyne coupling, where it reacted with an allyl ether to form a diene product, showcasing its viability in different transition-metal-catalyzed systems. rsc.org
| Alkyne Substrate | Nucleophile/Reagent | Catalyst System | Reaction Type | Product/Outcome | Reference |
|---|---|---|---|---|---|
| 1-(3,3-dimethylbut-1-yn-1-yl)-4-(phenylethynyl)benzene | EtMgBr | FeCl₂ | Hydromagnesation | Selective reaction at phenylethynyl group | rsc.org |
| Allenyne derived from 3,3-dimethylbut-1-yne | Nitrogen Nucleophile (intramolecular) | [Au(I)] | Nucleophilic Attack | Tricyclic fused indole | kyoto-u.ac.jp |
| 3,3-dimethylbut-1-yne | N-Boc-L-Tyr(All)-OMe | [RuCp*Cl(cod)] | Alkene-Alkyne Coupling | Diene Product (83% NMR Yield) | rsc.org |
Tandem and Domino Processes
Tandem and domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient strategy for rapidly building molecular complexity from simple precursors. nih.govbeilstein-journals.org Gold(I) catalysis is particularly well-suited for initiating such cascades, often by activating a terminal alkyne to trigger a sequence of cyclizations and rearrangements. mpg.dethieme-connect.de
A notable example involves the use of 3,3-dimethylbut-1-yne as a key starting material in the synthesis of complex polycyclic aromatic compounds. In one study, 3,3-dimethylbut-1-yne was used in a sequential Sonogashira coupling to construct a naphthalene-tethered allenyne. kyoto-u.ac.jp This allenyne substrate was then subjected to gold(I) catalysis. The gold catalyst activates the alkyne moiety, which is then attacked by the tethered allene (B1206475). The resulting vinyl cation intermediate undergoes further intramolecular cyclization and rearrangement steps in a domino process to yield highly strained and planar polycyclic systems. kyoto-u.ac.jp This demonstrates an indirect but crucial role for 3,3-dimethylbut-1-yne in accessing the necessary precursors for sophisticated gold-catalyzed tandem reactions.
| Initial Role of 3,3-dimethylbut-1-yne | Tandem Process | Catalyst | Final Product Type | Reference |
|---|---|---|---|---|
| Precursor for allenyne synthesis via Sonogashira coupling | Allenyne cyclization / 1,5-hydride shift / carbocyclization | [Au(I)] | Acenaphthene derivatives | kyoto-u.ac.jp |
| Precursor for allenyne synthesis via Sonogashira coupling | Vinyl cation formation / intramolecular nucleophilic trapping | [Au(I)] | Tricyclic fused indoles and pyrrolonaphthalenes | kyoto-u.ac.jp |
| Precursor for Boc-protected diyne synthesis | 6-endo-dig cyclization / cascade cyclization | [IPrAuCl]/AgSbF₆ | Boc-protected dihydrobenzo[c]phenanthridines | mpg.de |
Comparative Analysis with Other Metal Catalysis in Alkyne Activation
Gold(I) vs. Gold(III) Catalysis: Reactivity and Mechanistic Differences
The two primary oxidation states of gold employed in catalysis, Au(I) and Au(III), exhibit fundamentally different characteristics that dictate their reactivity and preferred mechanistic pathways in alkyne activation. wikipedia.orgsoci.org
Gold(I) complexes, typically linear, two-coordinate species, are renowned as soft and carbophilic Lewis acids. researchgate.net Their catalytic cycle in alkyne activation predominantly involves the π-activation of the carbon-carbon triple bond, making it susceptible to nucleophilic attack. acs.org This interaction is characterized by a synergistic combination of σ-donation from the alkyne's π-orbital to the gold(I) center and π-back-donation from the metal's d-orbitals to the alkyne's π*-antibonding orbitals. whiterose.ac.uk This activation renders the alkyne sufficiently electrophilic for a subsequent nucleophilic addition, which typically occurs in an anti-fashion, leading to a trans-alkenylgold(I) intermediate. nih.govacs.org A key feature of Au(I) catalysis is its reluctance to undergo oxidative addition, thus often avoiding more complex redox cycles. acs.org
In contrast, gold(III) species are harder Lewis acids with a greater affinity for "harder" atoms like oxygen and nitrogen. wikipedia.orgresearchgate.net While also capable of activating alkynes, Au(III) complexes often engage in different mechanistic pathways. The interaction with alkynes leads to a more polarized C≡C bond compared to Au(I) complexes, which can be attributed to weaker π-backdonation from the Au(III) center. researchgate.netmdpi.com This heightened polarization makes the alkyne even more susceptible to nucleophilic attack. mdpi.com However, the catalytic cycles involving Au(III) can be more intricate, sometimes involving oxidative addition and reductive elimination steps, although these are often considered to have high activation barriers. mdpi.comuea.ac.uk Computational studies have indicated a high activation barrier for the protonolysis step in Au(III)-catalyzed reactions, which may explain the often-observed slower reaction rates compared to Au(I). mdpi.com In some cycloaddition reactions, it has been observed that Au(I) intermediates are significantly more reactive than their Au(III) counterparts, suggesting that Au(I) is the true catalytic species even when a Au(III) precursor is used. researchgate.netacs.org
The choice of ligand plays a crucial role in modulating the reactivity of both Au(I) and Au(III) catalysts. For Au(I), electron-donating ligands like N-heterocyclic carbenes (NHCs) decrease the electrophilicity of the metal center, while electron-withdrawing ligands like phosphites enhance it. nih.govacs.org For Au(III), the ligand environment is critical for stability and can influence the accessibility of different reaction pathways. acs.orgd-nb.info
| Feature | Gold(I) | Gold(III) |
|---|---|---|
| Lewis Acidity | Soft, Carbophilic researchgate.net | Hard, Oxophilic researchgate.net |
| Typical Geometry | Linear, 2-coordinate nih.gov | Square Planar, 4-coordinate |
| Primary Activation Mode | π-Activation acs.org | Stronger π-Activation, greater polarization researchgate.netmdpi.com |
| Mechanistic Pathways | Primarily non-redox, nucleophilic addition acs.org | Can involve redox cycles (Au(I)/Au(III)), but often with high barriers mdpi.com |
| Reactivity | Generally high for alkyne hydrofunctionalization nih.gov | Often less effective or slower than Au(I) for similar transformations mdpi.com |
| Ligand Effect | Strongly influences electrophilicity and reactivity nih.govacs.org | Crucial for stability and modulating reaction pathways acs.orgd-nb.info |
Comparison with Platinum(II) and Silver(I) Complexes in π-Activation
Gold(I) shares the ability to act as a π-acid with other late transition metals, most notably platinum(II) and silver(I). nih.govacs.org All three metal ions are isoelectronic (d¹⁰ configuration for Au(I) and Ag(I), d⁸ for Pt(II)) and can activate alkynes towards nucleophilic attack. However, significant differences in their catalytic performance arise from variations in their Lewis acidity, bond strengths, and mechanistic inclinations.
Platinum(II) complexes are well-established catalysts for alkyne activation. wiley.com Similar to gold(III), Pt(II) is a d⁸ metal that typically forms square planar complexes. d-nb.info While both Au(I) and Pt(II) activate alkynes, Pt(II) is generally considered a harder Lewis acid than Au(I). mdpi.com A key distinction lies in the bonding within their respective alkyne π-complexes. While both engage in σ-donation and π-back-donation, the back-bonding component is significantly weaker in gold complexes. d-nb.inforesearchgate.net This results in a more "slippery" alkyne ligand on gold, facilitating subsequent transformations. d-nb.info In contrast, the stronger back-donation in Pt(II) complexes leads to more stable intermediates, which can sometimes translate to lower catalytic activity or the need for higher reaction temperatures. d-nb.inforesearchgate.net Furthermore, Pt(II) catalysis can sometimes be complicated by competing reaction pathways not as readily accessible to Au(I). ubc.ca
Silver(I) complexes , like Au(I), are d¹⁰ metal ions and are also used as π-acid catalysts. nih.govacs.org However, Au(I) is generally a more effective and versatile catalyst for alkyne activation due to relativistic effects, which lead to a stronger interaction with the alkyne. nih.govacs.orgnih.gov Experimental and theoretical studies have shown that gold(I) binds more strongly to π-ligands than silver(I) when using the same supporting ligand, resulting in more effective activation of the unsaturated bond. nih.gov While Ag(I) salts are often used as additives in gold(I) catalysis to abstract halides and generate the active cationic gold species, their own catalytic activity is typically lower than that of the corresponding gold complexes. nih.gov In some cases, changing the catalyst from gold(I) to silver(I) can lead to completely different reaction products, highlighting their distinct reactivity profiles. mdpi.com
| Feature | Gold(I) | Platinum(II) | Silver(I) |
|---|---|---|---|
| Electron Configuration | d¹⁰ | d⁸ | d¹⁰ |
| Lewis Acidity | Soft researchgate.net | Harder than Au(I) mdpi.com | Soft, but less effective than Au(I) nih.gov |
| Alkyne Binding Strength | Strong nih.gov | Strong, significant back-donation d-nb.inforesearchgate.net | Weaker than Au(I) nih.gov |
| Catalytic Activity | High, broad scope nih.govacs.org | Effective, but can be slower or require harsher conditions d-nb.inforesearchgate.net | Generally lower than Au(I) nih.gov |
| Key Mechanistic Feature | Weak back-donation, "slippery" alkyne d-nb.info | Stronger back-donation, more stable intermediates d-nb.inforesearchgate.net | Often used as a co-catalyst with Au(I) nih.gov |
Contrasting Reactivity with Gallium(III), Indium(III), and Copper(I) Catalysis
Beyond the platinum group and silver, other metals such as gallium(III), indium(III), and copper(I) are also employed in alkyne activation, each presenting a unique reactivity profile when compared to gold(I).
Gallium(III) and Indium(III) salts are highly electrophilic and act as potent Lewis acids. nih.govacs.orgmdpi.com Their high Lewis acidity allows them to catalyze a range of organic transformations, including those involving alkynes. mdpi.comresearchgate.net However, their catalytic behavior differs significantly from the soft, carbophilic nature of gold(I). Ga(III) and In(III) are much harder Lewis acids and tend to have a higher oxophilicity. researchgate.netscispace.com While they can activate alkynes, they often require higher catalyst loadings compared to gold(I) to achieve similar efficiencies. nih.govacs.org The mechanism of activation by these main group metals is also distinct, primarily driven by their strong electrostatic interaction with the π-system, leading to a highly polarized alkyne. nih.gov
Copper(I) , being in the same group as gold(I), shares some similarities in its catalytic behavior. researchgate.net Both are d¹⁰ metals and are known to catalyze a wide array of reactions involving alkynes. researchgate.net However, gold(I) catalysis is often distinguished by its unique reactivity profile, which is attributed to significant relativistic effects. researchgate.netnih.gov These effects lead to a greater stabilization of the 6s orbital in gold, enhancing its electrophilicity and its ability to activate alkynes compared to copper(I). nih.gov While copper catalysis is well-established and widely used, particularly in coupling reactions, gold(I) often provides access to different reaction pathways and can exhibit superior chemoselectivity and functional group tolerance, especially in complex molecular settings. researchgate.netnih.gov In some specific contexts, such as the insertion of alkynes into metal-aluminyl bonds, copper has been shown to be more reactive than gold, representing a paradigm shift from the typical electrophilic activation model. nih.govcnr.it
| Feature | Gold(I) | Gallium(III) / Indium(III) | Copper(I) |
|---|---|---|---|
| Nature of Metal | Transition Metal (d¹⁰) | Main Group Metals | Transition Metal (d¹⁰) |
| Lewis Acidity | Soft, Carbophilic researchgate.net | Hard, Highly Electrophilic nih.govacs.orgmdpi.com | Soft, but generally less electrophilic than Au(I) nih.gov |
| Primary Driving Force | Relativistic Effects, π-Acidity researchgate.netnih.gov | Strong Lewis Acidity nih.gov | π-Acidity researchgate.net |
| Typical Catalyst Loading | Low nih.gov | Often higher than Au(I) nih.govacs.org | Variable, often low |
| Unique Characteristics | Broad scope, high chemoselectivity, unique reaction pathways nih.govresearchgate.net | Can be used in aqueous media, high oxophilicity scispace.com | Well-established in coupling reactions, different reactivity in some contexts researchgate.netnih.gov |
Future Research Directions and Outlook for Gold I 3,3 Dimethylbut 1 Yne Chemistry
Development of Novel Ligand Architectures for Improved Selectivity and Efficiency
The performance of a gold(I) catalyst is intrinsically linked to the properties of its ancillary ligand, which can be modified to tune steric and electronic properties. numberanalytics.com The development of new ligand architectures is a cornerstone of future research, aimed at overcoming existing limitations and unlocking new reactivity.
A primary focus is on chiral ligands to induce enantioselectivity in gold-catalyzed transformations, a long-standing challenge in the field. wiley.com While early successes were achieved with bis(phosphinegold) complexes derived from axially chiral scaffolds, recent advances have introduced a wider variety of ligand classes. nih.govpolyu.edu.hkacs.org These include mononuclear phosphites, phosphoramidites, and N-heterocyclic carbenes (NHCs), which have expanded the scope of enantioselective reactions to include cycloadditions and carbocyclizations. nih.govpolyu.edu.hkacs.org
Another promising strategy involves the design of bifunctional or "cooperative" ligands. These ligands contain a secondary functional group, such as an amide or a basic amine, positioned to interact with the substrate or an incoming nucleophile. nih.govchinesechemsoc.orgcas.cn This "quasi-intramolecular" approach can dramatically increase catalytic efficiency by lowering activation barriers. nih.gov For instance, a biphenyl-2-phosphine ligand featuring a remote amide group was shown to direct the attack of carboxylic acids onto the gold-activated alkyne via hydrogen bonding, achieving turnover numbers (TONs) up to 99,000. nih.gov This demonstrates a powerful concept where the ligand actively participates in the reaction beyond simply tuning the metal center's properties. nih.govchinesechemsoc.org
The continued exploration of bulky biarylphosphine ligands, such as the Buchwald-type ligands, also remains a vibrant area of research. wiley.comacs.org These ligands have been shown to promote unique reaction pathways and enhance catalyst stability and reactivity, giving access to transformations not achievable with other gold(I) catalysts. wiley.comacs.org
| Ligand Class | Key Features | Impact on Catalysis | Representative Example(s) |
|---|---|---|---|
| Chiral Bisphosphines | Axially chiral backbones (e.g., BIPHEP, SEGPHOS). Often used in digold complexes. polyu.edu.hk | High enantioselectivity in specific reactions like cyclopropanations and hydroaminations. nih.govpolyu.edu.hk | (R)-DTBM-SEGPHOS |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. acs.org | High catalyst stability; effective in a wide range of reactions. acs.org Chiral versions have been developed for asymmetric catalysis. polyu.edu.hk | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) |
| Buchwald-type Biarylphosphines | Bulky, electron-rich monophosphines. wiley.com | High reactivity and unique chemo- and regioselectivities, enabling previously inaccessible pathways. wiley.com | JohnPhos, XPhos, SPhos acs.org |
| Bifunctional/Cooperative Ligands | Contain a secondary functional group (e.g., amide, amine, phosphine (B1218219) oxide) capable of substrate interaction. nih.govchinesechemsoc.orgacs.org | Dramatically improves catalytic efficiency (TONs) and can enable novel reactions via general base/acid catalysis or H-bonding. nih.govcas.cn | Biphenyl-2-ylphosphine with a 3'-amide group nih.gov |
| Phosphites/Phosphoramidites | Electronically and sterically tunable; used to create "walled" environments around the gold center. nih.govacs.org | Expanded the scope of enantioselective gold catalysis to cycloadditions and other carbocyclizations. nih.gov | Mononuclear phosphoramidite (B1245037) ligands nih.gov |
Advanced Computational Modeling for Predictive Catalysis and Reaction Discovery
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of gold-catalyzed reactions. researchgate.net Future research will increasingly rely on advanced computational modeling not just for retrospective analysis but for the a priori prediction of reaction outcomes and the discovery of entirely new transformations. chemrxiv.org
One major frontier is the development of automated, unbiased reaction modeling frameworks. chemrxiv.org These approaches aim to explore the vast network of possible reaction steps without human guidance, which could significantly accelerate the discovery of new synthetic methodologies. chemrxiv.org A recent study demonstrated the ability to automatically model 17 different unimolecular gold(I)-catalyzed reactions, successfully reproducing the experimental product distribution in most cases by starting only with the reactant and catalyst. chemrxiv.org Such predictive power could enable large-scale computational screenings to identify promising reactions before they are ever attempted in the lab. chemrxiv.org
Computational studies are also critical for resolving mechanistic ambiguities. For example, the precise nature of the gold(I)/gold(III) redox cycle has been a subject of intense study and debate. acs.orgnih.gov Computational benchmarks have revealed that the calculated energies for these systems can be highly sensitive to the chosen DFT functional, with discrepancies of over 20 kcal·mol⁻¹. acs.org This highlights the need for caution and the use of high-level methods to accurately model these complex processes. acs.org These computational efforts are essential for designing ligands and conditions that favor desired catalytic cycles, such as those involving challenging elementary steps like oxidative addition or reductive elimination. acs.orgnih.gov
Furthermore, modeling can provide atomic-level insights into the role of non-covalent interactions, such as those in bifunctional ligands, confirming how a strategically placed functional group can stabilize a transition state and accelerate a reaction. nih.govcas.cn
| Computational Method/Approach | Application in Gold(I) Catalysis | Key Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic elucidation of reaction pathways, transition state analysis, calculating reaction energetics. researchgate.netwiley.com | Understanding reaction selectivity, role of ligands and counterions, rationalizing experimental outcomes. nih.govmdpi.com |
| Automated Reaction Network Exploration | Unbiased, automated prediction of reaction products and mechanisms starting from initial reactants. chemrxiv.org | Potential for high-throughput screening and discovery of novel reactions without experimental precedent. chemrxiv.org |
| DFT Functional Benchmarking | Comparing various DFT functionals against high-level methods (e.g., DLPNO-CCSD(T)) for specific reaction types. acs.org | Identification of reliable functionals (e.g., ωB97XD, M06-HF-D3) for challenging Au(I)/Au(III) cycles, preventing erroneous mechanistic conclusions. acs.org |
| Microkinetic Modeling | Linking calculated atomic-scale properties (activation energies) to macroscopic, realistic catalytic properties (reaction rates, turnover frequencies). rsc.org | Provides a more complete picture of the catalytic cycle, including the relative rates of competing pathways. rsc.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large systems by treating the reactive core with high-level quantum mechanics and the surrounding environment with classical molecular mechanics. | Allows for the inclusion of explicit solvent effects and complex ligand scaffolds that are computationally expensive to model fully with QM. |
Exploration of New Catalytic Cycles and Reaction Pathways
While gold(I) is primarily known for its π-Lewis acidic character, research is actively exploring new catalytic cycles that go beyond simple alkyne activation. researchgate.net A major area of development is the Au(I)/Au(III) redox cycle, which opens the door to reactions more commonly associated with metals like palladium, such as cross-coupling. acs.orgacs.org Achieving facile oxidative addition to Au(I) and subsequent reductive elimination from Au(III) remains a challenge, often requiring specialized ligands. acs.orgnih.gov Recent work has shown that even simple monophosphine gold(I) complexes can catalyze cross-coupling reactions, and that migratory insertion of substrates like benzyne (B1209423) into Au(III)-carbon bonds is feasible, representing significant progress in expanding the elementary reactions available to gold. nih.govwiley.com
The development of novel tandem, cascade, or domino reactions is another key direction. acs.org These processes allow for the rapid construction of molecular complexity from simple starting materials in a single operation. nih.gov Gold catalysts are particularly adept at initiating such cascades. For example, a gold(I) catalyst can trigger the 1,3-migration of a propargyl acetate (B1210297) to form an allene (B1206475) intermediate, which then undergoes an in-situ cycloaddition, all orchestrated by the same catalyst. beilstein-journals.org Researchers are exploring new tandem cyclization pathways, such as combined [1+2] and [2+3] cycloadditions, to generate novel polycyclic systems with high stereoselectivity. ntnu.edu The discovery of entirely new cycloaddition modes, such as formal [2+5] cycloadditions, further highlights the potential for gold catalysts to access unprecedented chemical transformations. ntnu.edu
Integration with Flow Chemistry and Sustainable Methodologies
A significant future trend is the integration of homogeneous gold catalysis with continuous flow technologies to create more sustainable, efficient, and safer chemical processes. numberanalytics.comnumberanalytics.com Flow chemistry offers numerous advantages over traditional batch processing, including superior control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates. numberanalytics.comresearchgate.net
The application of flow chemistry to gold(I)-catalyzed reactions has been shown to enable very short reaction times and excellent process control. acs.org For example, gold-catalyzed glycosylations have been successfully performed in continuous flow, demonstrating the potential of this approach. acs.org Furthermore, the development of immobilized or heterogeneous gold catalysts, such as gold nanoparticles supported on materials like titania (TiO₂), is crucial for practical flow applications. vapourtec.comrsc.org These solid-supported catalysts can be packed into fixed-bed reactors, allowing for continuous operation, easy separation of the product from the catalyst, and catalyst recycling—key tenets of green chemistry. vapourtec.comacs.org
| Parameter | Batch Chemistry | Flow Chemistry | Implication for Gold(I) Catalysis |
|---|---|---|---|
| Process Control | Difficult to maintain uniform temperature and concentration, especially on a large scale. | Precise control over temperature, pressure, and residence time. acs.org | Improved selectivity and reproducibility for sensitive gold-catalyzed reactions. |
| Scalability | Scaling up can be non-trivial and may require re-optimization. | Scalable by running the reactor for longer times ("scale-out") or by using larger reactors. vapourtec.com | Facilitates easier transition from lab-scale discovery to industrial production. vapourtec.com |
| Safety | Large volumes of reagents and solvents can pose significant safety risks. researchgate.net | Small reactor volumes ("holdup") minimize risks associated with exothermic reactions or unstable intermediates. researchgate.net | Enables the use of more reactive or hazardous reagents and higher reaction temperatures safely. |
| Catalyst Handling | Homogeneous catalyst separation can be difficult and costly. | Ideal for immobilized/heterogeneous catalysts in packed-bed reactors, allowing for easy separation and reuse. vapourtec.comrsc.org | Promotes catalyst recycling, reducing costs and waste associated with expensive gold catalysts. vapourtec.com |
| Efficiency | Reaction times can be long; mixing may be inefficient. | Enhanced mass and heat transfer lead to faster reaction rates and often higher yields. researchgate.netrsc.org | Increased throughput and process intensification. acs.org |
Q & A
Q. What are the standard synthetic routes for preparing 3,3-dimethylbut-1-yne;gold(1+) complexes?
- Methodological Answer : The synthesis typically involves ligand substitution or direct coordination of 3,3-dimethylbut-1-yne to gold(I) precursors. For example, in benzannulation reactions, phenylacetylene derivatives like 3,3-dimethylbut-1-yne are reacted with gold(I) salts under controlled conditions to form π-complexes. Solvent choice (e.g., dichloromethane or toluene), temperature (room temperature to 60°C), and stoichiometric ratios (1:1 to 1:2 ligand:gold) are critical. Characterization via NMR can confirm ligand binding by observing shifts in alkyne proton signals .
Q. Which spectroscopic techniques are most effective for characterizing 3,3-dimethylbut-1-yne;gold(1+) complexes?
- Methodological Answer : Infrared (IR) spectroscopy identifies Au–C≡C vibrational modes (~2100–2200 cm⁻¹). Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) resolves ligand environments, with alkyne protons appearing as singlets due to symmetry. X-ray crystallography provides structural confirmation, revealing bond lengths and angles (e.g., Au–C distances ~1.95–2.05 Å). For example, IR data from 3,3-dimethylbut-1-yne in CCl₄ solutions show distinct ν(C≡C) peaks at 2115 cm⁻¹ .
Q. What safety protocols are essential when handling 3,3-dimethylbut-1-yne in gold complex synthesis?
- Methodological Answer : Use fume hoods and flame-resistant gloves due to the compound’s flammability and volatility. Storage under inert gas (argon/nitrogen) prevents degradation. Emergency protocols include immediate ventilation for inhalation exposure and ethanol rinses for skin contact. Safety data sheets (SDS) recommend avoiding ignition sources and using explosion-proof equipment during scale-up .
Advanced Research Questions
Q. How does the steric bulk of 3,3-dimethylbut-1-yne influence enantioselectivity in gold-catalyzed asymmetric reactions?
- Methodological Answer : Steric hindrance from the dimethyl groups can reduce substrate accessibility, lowering enantioselectivity. For instance, in propargylamine synthesis, 3,3-dimethylbut-1-yne resulted in 8o with 72% ee versus >90% ee for less bulky alkynes. To mitigate this, optimize chiral ligands (e.g., binaphthyl phosphines) or adjust reaction temperatures to enhance stereochemical control .
Q. What methodologies resolve contradictions in reported catalytic activities of 3,3-dimethylbut-1-yne;gold(1+) complexes?
- Methodological Answer : Systematically vary reaction parameters (solvent polarity, counterion effects, Au:L ratios) to identify reproducibility limits. For example, contradictory catalytic yields may arise from trace moisture; rigorous drying of solvents/reagents and kinetic studies (e.g., in situ UV-Vis monitoring) can isolate variables. Cross-reference computational models (DFT) to predict electronic effects vs. experimental outcomes .
Q. How does ligand structure (e.g., 3,3-dimethylbut-1-yne) impact aggregation-induced emission (AIE) in gold(I) complexes?
- Methodological Answer : AIE arises from restricted intramolecular motion in aggregated states. Synthesize analogs with varying alkyne substituents and compare photoluminescence quantum yields (PLQY) in solution vs. solid state. For example, bulkier ligands like 3,3-dimethylbut-1-yne enhance AIE by sterically hindering π-π stacking, as observed in naphthyridine-ethynyl-gold(I) complexes .
Q. What computational approaches predict the electronic properties of 3,3-dimethylbut-1-yne;gold(1+) complexes?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-TZVP) model frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer behavior. Natural Bond Orbital (NBO) analysis quantifies Au–ligand interactions. Compare computed IR/NMR spectra with experimental data to validate accuracy, as done for related gold-alkyne systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
